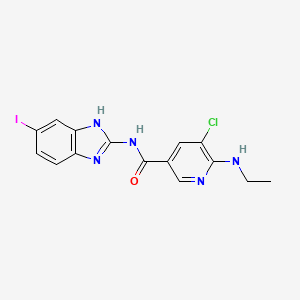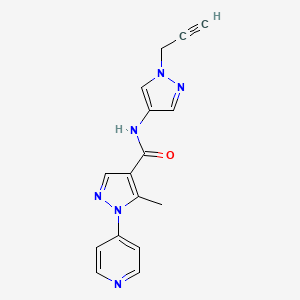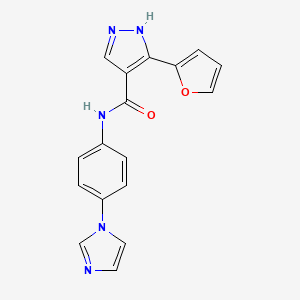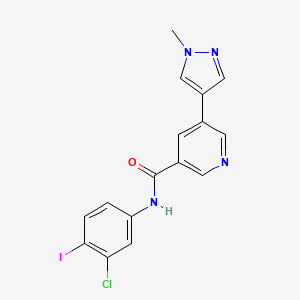
5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide, also known as EIPT, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. EIPT is a pyridine-based compound that has been synthesized through a multi-step process, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide is not fully understood, but studies have shown that it inhibits the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle progression. By inhibiting CDK2, 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide induces cell cycle arrest and apoptosis in cancer cells. Additionally, 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK3β), which is involved in the regulation of neuronal function and survival.
Biochemical and Physiological Effects:
5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of GSK3β activity, and the potential to improve neuronal function and survival. Additionally, 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide has been shown to have anti-inflammatory activity and to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for CDK2 and GSK3β. However, 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide, including the development of more efficient synthesis methods, the optimization of its therapeutic potential for cancer and neurodegenerative diseases, and the exploration of its potential use in other areas such as anti-inflammatory and anti-bacterial agents. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide and to determine its potential side effects and toxicity.
Synthesis Methods
The synthesis of 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide involves several steps, including the reaction of 6-iodo-1H-benzimidazole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-chloro-6-(ethylamino)pyridine-3-carboxamide in the presence of a base to yield 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide. The synthesis process has been optimized to yield high purity and yield of 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide.
Scientific Research Applications
5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide has potent anti-cancer activity in vitro and in vivo, and it has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide has also been studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClIN5O/c1-2-18-13-10(16)5-8(7-19-13)14(23)22-15-20-11-4-3-9(17)6-12(11)21-15/h3-7H,2H2,1H3,(H,18,19)(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXKQKODYBRMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)NC2=NC3=C(N2)C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClIN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-(ethylamino)-N-(6-iodo-1H-benzimidazol-2-yl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)


![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)


![methyl 3-[3-[[(N,N'-dimethylcarbamimidoyl)amino]methyl]phenyl]benzoate;hydrobromide](/img/structure/B7434232.png)

![N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7434254.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)

![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)
![3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434296.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide](/img/structure/B7434303.png)